molecular formula C15H13F2N3O2S B2877196 N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide CAS No. 1251616-02-0

N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide

Cat. No.: B2877196
CAS No.: 1251616-02-0
M. Wt: 337.34
InChI Key: FGPDTJVVJVOQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Target of Action

The primary target of N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAPK signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and stress responses.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides in the presence of a base.

    Attachment of the Difluorobenzyl Group: This can be done through nucleophilic substitution reactions using 2,4-difluorobenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group.

    Reduction: Reduction reactions could target the thiazole ring or the difluorobenzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-cyclopropyl-N~4~-(2,4-dichlorobenzyl)-1,3-thiazole-2,4-dicarboxamide
  • N~2~-cyclopropyl-N~4~-(2,4-dimethylbenzyl)-1,3-thiazole-2,4-dicarboxamide

Uniqueness

N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is unique due to the presence of the difluorobenzyl group, which can significantly influence its chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-N-cyclopropyl-4-N-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2S/c16-9-2-1-8(11(17)5-9)6-18-13(21)12-7-23-15(20-12)14(22)19-10-3-4-10/h1-2,5,7,10H,3-4,6H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPDTJVVJVOQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=CS2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.